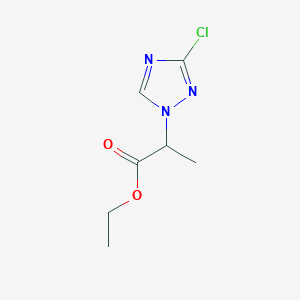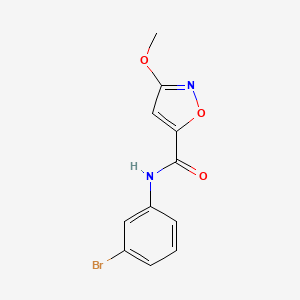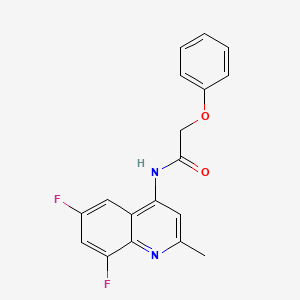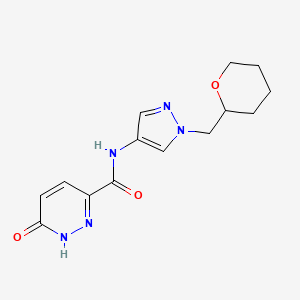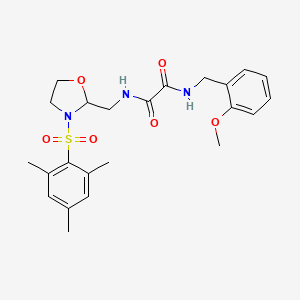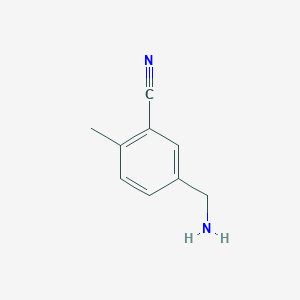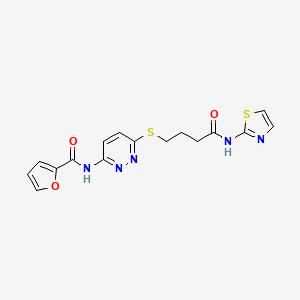
N-(6-((4-オキソ-4-(チアゾール-2-イルアミノ)ブチル)チオ)ピリダジン-3-イル)フラン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound featuring a thiazole ring, a pyridazine ring, and a furan ring
科学的研究の応用
N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
作用機序
Target of action
Thiazole derivatives are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs)
Mode of action
The mode of action of thiazole derivatives can vary widely depending on the specific compound. Some thiazole derivatives act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules
Biochemical pathways
Thiazole derivatives can affect a variety of biochemical pathways. For example, some thiazole derivatives inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with a thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Attachment of the Butyl Chain: The thiazole derivative is then reacted with a butyl halide in the presence of a base to form the butylthio derivative.
Formation of the Pyridazine Ring: The butylthio derivative undergoes a cyclization reaction with a hydrazine derivative to form the pyridazine ring.
Attachment of the Furan Ring: Finally, the pyridazine derivative is coupled with a furan-2-carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
化学反応の分析
Types of Reactions
N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butyl chain can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated furan derivatives.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (Vitamin B
特性
IUPAC Name |
N-[6-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S2/c22-13(19-16-17-7-10-26-16)4-2-9-25-14-6-5-12(20-21-14)18-15(23)11-3-1-8-24-11/h1,3,5-8,10H,2,4,9H2,(H,17,19,22)(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHLZFNNNYGSLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
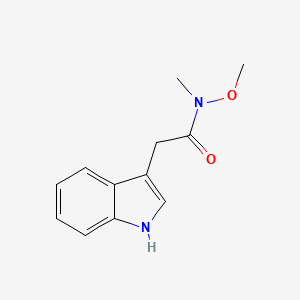
![8-Oxo-7H-imidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B2576045.png)
![4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2576046.png)
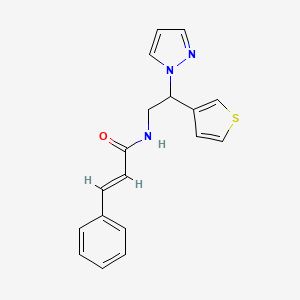
![(3R,9S,13S,14R)-17-[(2S,5S)-5-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methoxy]-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/new.no-structure.jpg)
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2576050.png)
![2-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2576051.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2576055.png)
